(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Synthesis and Reactivity
Synthesis Techniques : A study by (Yang et al., 2017) focused on the synthesis of similar compounds containing nitrogen atoms capable of forming coordinate bonds with metal ions. This technique has potential applications in targeted delivery systems.
Reactivity with Amino Compounds : Research by (Chervyakov & Maslivets, 2016) examined the reaction of pyrrolopyrazinetriones with o-phenylenediamine, leading to quinoxaline derivatives, which shares structural similarities with the compound .
Potential Applications
Photopharmacology : The study by (Yang et al., 2017) suggests potential applications in photopharmacology, where compounds are used to deliver therapeutic agents like nitric oxide to target sites, such as tumors, in the body.
Electropolymerization and Sensing : A paper by (Carbas et al., 2012) discusses the synthesis of fluorescent polymers with quinoxaline moieties, indicating potential applications in sensor technology, particularly for metal ions like Fe3+.
Heterocyclic Carboxamides in Antipsychotic Agents : Research by (Norman et al., 1996) explored the use of heterocyclic carboxamides in the development of antipsychotic agents, which could be a relevant field for the compound given its structural characteristics.
Agrochemicals and Functional Materials : A study by (Minakata et al., 1992) on the functionalization of similar compounds mentioned potential applications in agrochemicals and functional materials.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-1-[(E)-pyridin-4-ylmethylideneamino]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N7OS/c23-20-18(22(30)25-13-15-4-3-11-31-15)19-21(28-17-6-2-1-5-16(17)27-19)29(20)26-12-14-7-9-24-10-8-14/h1-12H,13,23H2,(H,25,30)/b26-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTWGJBKSVQXJI-RPPGKUMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=NC=C4)N)C(=O)NCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=NC=C4)N)C(=O)NCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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